2-Methyl-3-phenylpyridine
Overview
Description
2-Methyl-3-phenylpyridine is a chemical compound with the molecular formula C12H11N . It is also known by other names such as 3-Methyl-2-phenylpyridine and 3-Picoline, 2-phenyl . The compound is used by researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2-Methylpyridines, including 2-Methyl-3-phenylpyridine, can be achieved via α-Methylation . This process involves progressing the starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular weight of 2-Methyl-3-phenylpyridine is 169.2224 . The IUPAC Standard InChI for this compound is InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-phenylpyridine include a refractive index of n20/D 1.6030 (lit.) and a density of 1.065 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Catalysis and Organic Synthesis
"2-Methyl-3-phenylpyridine" and its derivatives are significant in the field of organic synthesis and catalysis. For example, palladium-catalyzed methylation reactions involve aryl C-H bond activation using peroxides, where various 2-phenylpyridine derivatives, including 2-methyl-3-phenylpyridine, can be used as reactants (Zhang, Feng, & Li, 2008). Similarly, the synthesis, structure, and biological activity of aminopyridine-2(1H)-ones and pyrido[2,3-b][1,4]oxazin-2(3H)-ones, derived from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, demonstrate the compound's versatility in creating various chemical structures with potential applications in pharmacology and material science (Kulakov et al., 2018).
2. Neurotropic Activity
Research into the neurotropic activity of 3-(arylmethyl)aminopyridine-2(1H)-one derivatives has revealed potential tranquilizing (anxiolytic) and antidepressant activities. These compounds are synthesized from 3-amino-6-methyl-4-phenylpyridine-2(1H)-one, indicating the potential of 2-methyl-3-phenylpyridine derivatives in the development of new neurotropic drugs (Palamarchuk et al., 2021).
3. Luminescent Materials and Electronics
The compound and its derivatives are also explored in the development of luminescent materials. For instance, research on green-emitting Ir(III) complexes utilizing 2-phenylpyridine ligands demonstrates the application of these compounds in polymer light-emitting diodes, where they significantly affect the electronic properties and emission spectra (Cho et al., 2010).
4. Metal Complex Formation and Catalysis
2-Methyl-3-phenylpyridine derivatives are involved in forming metal complexes, which have implications in catalysis. For instance, nickel complexes bearing P,N-phosphinopyridine ligands show varied catalytic behaviors in ethylene oligomerization, highlighting the influence of 2-phenylpyridine derivatives on catalytic performance (Speiser, Braunstein, & Saussine, 2004).
Safety And Hazards
The safety data sheet for a similar compound, 2-Phenylpyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-methyl-3-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZKERNKYNCLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344560 | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylpyridine | |
CAS RN |
3256-89-1 | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3256-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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